molecular formula C21H20N2O6 B14433785 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- CAS No. 78497-52-6

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)-

Cat. No.: B14433785
CAS No.: 78497-52-6
M. Wt: 396.4 g/mol
InChI Key: PRFRBCAMTVUDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- is a complex organic compound. It belongs to the class of pyrimidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a pyrimidinedione core with a furobenzopyran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the furobenzopyran moiety through a series of coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure high yield and purity while maintaining cost-effectiveness. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core and exhibit similar biological activities.

    Furobenzopyran derivatives: Compounds with the furobenzopyran moiety also show diverse applications in medicinal chemistry.

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(5-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)pentyl)- apart is its unique combination of the pyrimidinedione and furobenzopyran structures

Properties

CAS No.

78497-52-6

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

5-methyl-1-[5-(7-oxofuro[3,2-g]chromen-9-yl)oxypentyl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H20N2O6/c1-13-12-23(21(26)22-20(13)25)8-3-2-4-9-27-19-17-15(7-10-28-17)11-14-5-6-16(24)29-18(14)19/h5-7,10-12H,2-4,8-9H2,1H3,(H,22,25,26)

InChI Key

PRFRBCAMTVUDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.